molecular formula C11H21ClO B128524 (+)-Chloromethyl isomenthyl ether CAS No. 144177-48-0

(+)-Chloromethyl isomenthyl ether

Cat. No. B128524
M. Wt: 204.73 g/mol
InChI Key: XOPLTFUYFXWFGB-MXWKQRLJSA-N
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Description

(+)-Chloromethyl isomenthyl ether is a compound used in the synthesis of optically pure α-branched α-amino nitriles . It is a derivative of chloromethyl methyl ether, which is known for its use in various chemical manufacturing processes . The compound is related to chloromethylethyl ether, which has been studied for its vibrational spectra and rotational isomerism .

Synthesis Analysis

The synthesis of (+)-Chloromethyl isomenthyl ether involves the use of chloromethyl (−)-menthyl ether and its application in the synthesis of di-(−)-menthyl acetal (−)-menthyl (+)-menthyl acetals . An efficient synthesis of chloromethyl methyl ether, which is a precursor to (+)-Chloromethyl isomenthyl ether, has been reported to feature mild conditions, short reaction times, high yield, and simple operation .

Molecular Structure Analysis

The molecular structure of chloromethylethyl ether, a related compound, has been determined using microwave spectra and isotopically substituted species. The structure of the GT isomer was specifically analyzed, revealing details about the bond lengths and the conformation of the molecule . Additionally, the molecular structure of monochlorodimethyl ether, another related compound, has been investigated using electron diffraction, providing insights into the bond lengths and rotational restrictions of the chloromethyl and methyl groups .

Chemical Reactions Analysis

Chloromethyl methyl ether has been used in the cationic addition to isoprene to obtain 1-chloro-3-methyl-5-methoxypentene-2, which is a precursor to α-isogeranyl methyl ether . The chloromethylation of alkylbenzenes and polystyrenes by chloromethyl methyl ether has also been studied, showing the formation of ortho-products .

Physical and Chemical Properties Analysis

Chloromethyl methyl ether is known to cause severe irritation upon acute inhalation exposure and may lead to chronic bronchitis upon long-term exposure. It has been classified as a Group A, known human carcinogen due to increased incidences of respiratory cancer in occupationally exposed workers . The vibrational spectra and rotational isomerism of chloromethylethyl ether have been studied, revealing the existence of different conformations in various states and providing information on the stability of these forms .

Scientific Research Applications

Lithium Ion Battery Separator Improvement

  • Li et al. (2018) explored the modification of poly(ether ether ketone) with chloromethyl groups to improve its solubility for fabricating nonwoven membranes. These membranes, due to the presence of abundant polar groups, demonstrated excellent wettability and stability, making them suitable for use in lithium ion batteries (Li et al., 2018).

Modification of Alkylbenzenes and Polystyrenes

  • Pinell et al. (1984) investigated the chloromethylation of alkylbenzenes like toluene and ethylbenzene using chloromethyl methyl ether, followed by converting the chloromethyl groups to hydroxylmethyl. This led to products with specific ortho-substitution (Pinell et al., 1984).

Quantum-Chemical Investigation for Synthetic Organic Chemistry

  • Topchii et al. (1977) conducted a quantum-chemical study on the electronic structure of various α-, β-, and γ-chloro ethers, including chloromethyl ethers. This research contributed to understanding their reactivity, which is crucial for their application in synthetic organic chemistry (Topchii et al., 1977).

Gas-Liquid Chromatography in Identifying Anaerobic Bacteria

  • Thomann and Hill (1986) developed modified extraction procedures using methyl tert-butyl ether, a safer solvent compared to chloroform and ether, for gas-liquid chromatography in identifying anaerobic bacteria (Thomann & Hill, 1986).

Preparation of Pharmacologically Active Substances

  • Hager and Liu (1953) used chloromethylation products, including chloromethyl ethers, in preparing various pharmacologically interesting compounds, such as bifunctional amidines and amino-ethers (Hager & Liu, 1953).

Efficient Synthesis in Organic Chemistry

  • Zheng et al. (2016) reported on the efficient synthesis of chloromethyl methyl ether, an important protecting agent in organic synthesis. Their method featured mild conditions, high yield, and simplicity, making it a valuable contribution to organic synthesis practices (Zheng et al., 2016).

properties

IUPAC Name

(1R,2S,4R)-2-(chloromethoxy)-4-methyl-1-propan-2-ylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21ClO/c1-8(2)10-5-4-9(3)6-11(10)13-7-12/h8-11H,4-7H2,1-3H3/t9-,10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPLTFUYFXWFGB-MXWKQRLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OCCl)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H]([C@H](C1)OCCl)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00601970
Record name (1R,2S,4R)-2-(Chloromethoxy)-4-methyl-1-(propan-2-yl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S,4R)-2-(Chloromethoxy)-4-methyl-1-(propan-2-yl)cyclohexane

CAS RN

144177-48-0
Record name (1R,2S,4R)-2-(Chloromethoxy)-4-methyl-1-(propan-2-yl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-Chloromethyl isomenthyl ether
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Synthesis routes and methods

Procedure details

3.0 g (0.1 mole) of paraformaldehyde were stirred at 0°-5° C. with 15.6 g (0.1 mole) of (+) Menthol in 1,1,2-trichloroethane and HCl gas was passed for 2 hours. The product was further diluted to 1M concentration.
Quantity
3 g
Type
reactant
Reaction Step One
Name
(+) Menthol
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
V Valentini - 2005 - art.torvergata.it
Il Silicio poroso, PS, prodotto dalla parziale dissoluzione anodica di un substrato di Si cristallino in una soluzione elettrolitica di acido fluoridrico, HF, può essere enumerato fra i …
Number of citations: 1 art.torvergata.it

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